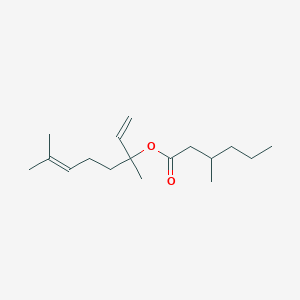![molecular formula C15H11F3O3S B12596365 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-41-5](/img/structure/B12596365.png)
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a benzyloxy group at the 4-position and a trifluoromethylsulfanyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group:
Introduction of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group using reagents such as trifluoromethylthiolating agents. The reaction conditions often require the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its binding affinity to biological targets. The benzyloxy group may also play a role in modulating the compound’s overall activity by influencing its electronic and steric properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern.
4-(Benzyloxy)-5-chloro-2-(trifluoromethyl)benzoic acid: Contains a chloro group instead of a sulfanyl group.
2-Methylsulfonyl-4-trifluoromethylbenzoic acid: Contains a methylsulfonyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both the benzyloxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
647856-41-5 |
|---|---|
Fórmula molecular |
C15H11F3O3S |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-phenylmethoxy-3-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)22-13-8-11(14(19)20)6-7-12(13)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
Clave InChI |
XYHNQXXHISYQBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


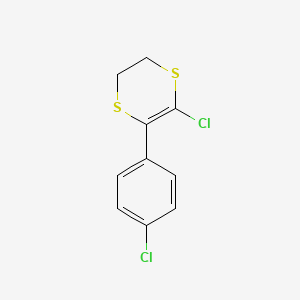
![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)
![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
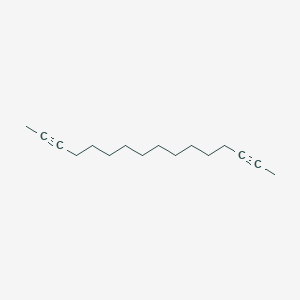
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
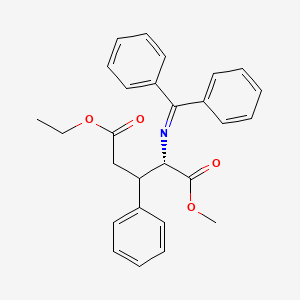
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)

![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
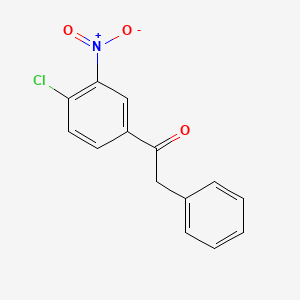
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)

